![molecular formula C59H71ClN12O8S2 B3251364 (4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 209006-18-8](/img/structure/B3251364.png)
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Overview
Description
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a useful research compound. Its molecular formula is C59H71ClN12O8S2 and its molecular weight is 1175.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The compound is involved in heterocyclic chemistry, particularly in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the synthesis of benzothiophenes, showing potential for antitumor and antioxidant activities (Bialy & Gouda, 2011).
Potential Antipsychotic Agents
Research indicates that analogs of the compound have been explored as potential antipsychotic agents. These analogs demonstrate affinity for dopamine and serotonin receptors, which are crucial in the development of antipsychotic drugs (Norman et al., 1996).
Luminescent Properties and Stimuli-Responsive Behavior
Certain derivatives exhibit luminescent properties in both solution and solid state, making them candidates for applications in photoelectron spectroscopy and related fields. These compounds also show multi-stimuli responsive behavior, which could be valuable in material sciences (Srivastava et al., 2017).
CDK2 Inhibitors in Cancer Therapy
Some pyridine derivatives related to the compound have been identified as potent inhibitors of the CDK2 enzyme, playing a role in cancer therapy. These compounds have shown significant inhibition against various human cancer cell lines, indicating their potential in cancer treatment (Abdel-Rahman et al., 2021).
Schiff Base Ligands and Metal Complexes
The compound is also pivotal in the formation of Schiff base ligands and their complexes with metal ions like Cu(II), which are essential in coordination chemistry and may find applications in catalysis and material sciences (Keypour et al., 2015).
Antiviral Applications
Derivatives of this compound have been evaluated for their potential in treating viral infections, including human papillomavirus. This demonstrates the compound's significance in the development of new antiviral drugs (Boggs et al., 2007).
Antibacterial and Antifungal Activities
Some of the synthesized derivatives exhibit notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Boopathy et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the somatostatin receptor subtype 5 (sst5) . This receptor is a G protein-coupled receptor that inhibits the release of numerous secondary hormones by binding to high-affinity G-proteins.
Mode of Action
The compound interacts with its target, the sst5 receptor, by binding to it with high affinity . This binding event triggers a cascade of intracellular events that lead to the inhibition of the release of various secondary hormones.
properties
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75)/t42-,44-,45-,46-,47+,48+,49-,50+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEAANKQQSAKNA-AIWSNXPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC7=CC=CC=C7C=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H71ClN12O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




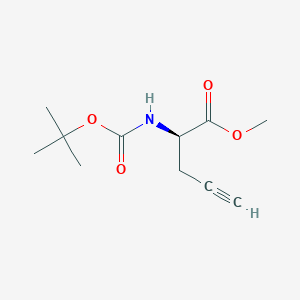

![tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3251302.png)
![ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate](/img/structure/B3251303.png)
![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate](/img/structure/B3251307.png)
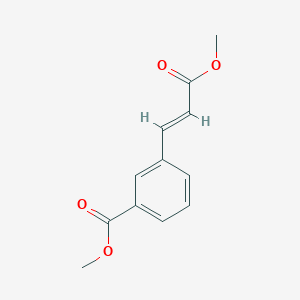
![Dimethyl[4-(methylamino)butyl]amine dihydrochloride](/img/structure/B3251319.png)
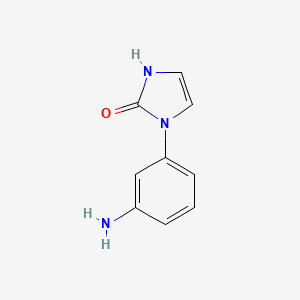
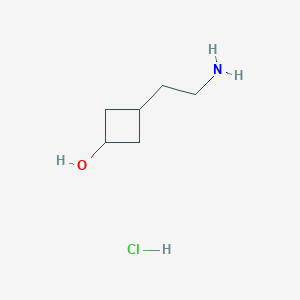
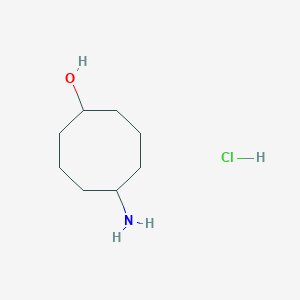
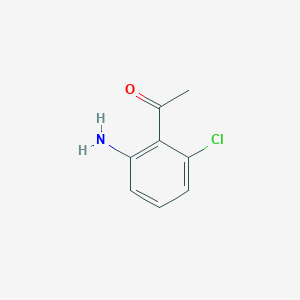
![5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3251342.png)
![3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B3251348.png)